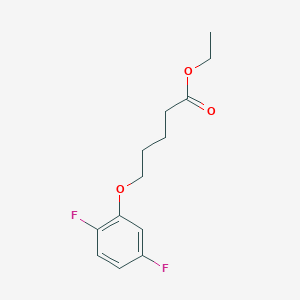

Ethyl 5-(2,5-difluoro-phenoxy)pentanoate

Description

Ethyl 5-(2,5-difluoro-phenoxy)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 2,5-difluorophenoxy group at the fifth carbon position. Its molecular formula is C₁₃H₁₆F₂O₃, with a molecular weight of 258.26 g/mol, and it is identified by the CAS number 1443344-94-2 . The compound is commercially available through multiple suppliers, including Hairui Chem, which offers it at 97% purity . Structurally, the difluoro-phenoxy group imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 5-(2,5-difluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-2-17-13(16)5-3-4-8-18-12-9-10(14)6-7-11(12)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSMQGDNWVGKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,5-difluoro-phenoxy)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-difluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 5-(2,5-difluoro-phenoxy)pentanoic acid and ethanol in the presence of a strong acid or base.

Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Substitution: The difluoro-phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.

Major Products Formed

Hydrolysis: 5-(2,5-difluoro-phenoxy)pentanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,5-difluoro-phenoxy)pentanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The difluoro-phenoxy group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-(2,5-difluoro-phenoxy)pentanoate and analogous esters:

Key Observations:

Fluorination Effects: this compound exhibits distinct electronic properties compared to non-fluorinated analogs (e.g., Ethyl 5-(2-hydroxyphenyl)pentanoate). Fluorine’s electronegativity enhances metabolic stability and lipophilicity, critical for drug design .

Steric vs. Electronic Modifications: The trityl-imidazole derivative (C₃₀H₃₀N₂O₂) prioritizes steric bulk for catalytic or receptor-binding applications, whereas the difluoro-phenoxy compound balances steric accessibility with electronic modulation .

Functional Group Reactivity: Compounds like Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (C₇H₇F₃O₄) are more reactive in acyl transfer reactions due to electron-withdrawing groups, unlike the phenoxy-substituted ester, which is tailored for stability .

Biological Activity

Ethyl 5-(2,5-difluoro-phenoxy)pentanoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound is an ester formed from the reaction of 5-(2,5-difluoro-phenoxy)pentanoic acid and ethanol. The synthesis typically involves the use of a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion to the ester.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenoxy group enhances binding affinity to enzymes or receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in drug development.

- Cell Signaling Modulation : The compound may influence cell signaling pathways through its interactions with specific receptors or proteins.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Cell Signaling | Modulates signaling pathways related to cellular functions |

Case Study: Enzyme Inhibition

A study conducted by researchers at a prominent university examined the effects of this compound on a specific enzyme involved in lipid metabolism. The results demonstrated a concentration-dependent inhibition of enzyme activity, suggesting potential applications in managing metabolic disorders .

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| Ethyl 5-phenoxy-pentanoate | Lacks fluorine substituents | Reduced biological activity |

| Ethyl 5-(2-fluoro-phenoxy)pentanoate | Contains one fluorine atom | Moderate biological activity |

| Ethyl 4-(2,3-difluoro-phenoxy)butanoate | Different chain length and fluorination | Notable interactions with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.